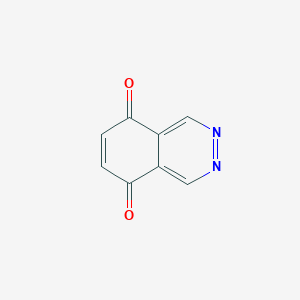

Phthalazine-5,8-dione

Overview

Description

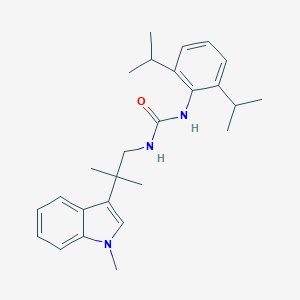

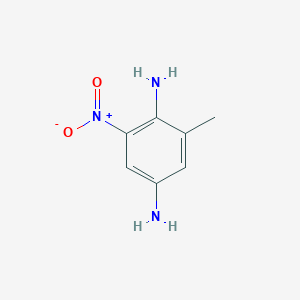

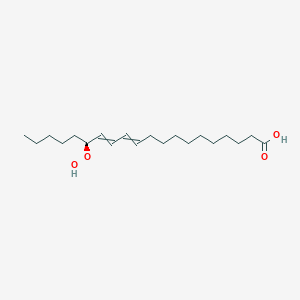

Phthalazine-5,8-dione is a derivative of phthalazine, which is a heterocyclic organic compound with the molecular formula C8H6N2 . It is isomeric with other naphthyridines including quinoxaline, cinnoline, and quinazoline . The 1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐dione derivatives exhibited absorption maxima in the range 430–460 nm and emission occurred in the range 400–700 nm .

Synthesis Analysis

The synthesis of Phthalazine-5,8-dione involves multicomponent reactions of aromatic aldehydes, malononitrile, and 2,3-dihydro-phthalazine-1,4-dione . This process has been catalyzed by organocatalyst N-methylimidazole and zinc-proline complex . The method is straightforward, efficient, and cost-effective .Molecular Structure Analysis

The molecular structure of Phthalazine-5,8-dione has been analyzed using Single Crystal XRD and molecular orbital calculations . The optimized geometrical structures were computed with RB3LYP method with the 6-31G (p, d) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Phthalazine-5,8-dione are multicomponent reactions of aromatic aldehydes, malononitrile, and 2,3-dihydro-phthalazine-1,4-dione . The protocol has been successfully extended for the synthesis of pyrazolophthalazinyl quinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of Phthalazine-5,8-dione include absorption maxima in the range 430–460 nm and emission in the range 400–700 nm . The synthesized zinc ferrite nanoparticles were used for the synthesis of 1H-pyrazolo[1,2-b] phthalazine-5,10-dione .Scientific Research Applications

Synthesis and Antifungal Activity

Phthalazine-5,8-dione derivatives, specifically 6-arylamino-phthalazine-5,8-diones and 6,7-bis(arylthio)-phthalazine-5,8-diones, have been synthesized and tested for their antifungal activity against pathogenic strains of fungi. Many of these compounds demonstrated good antifungal properties, suggesting their potential as antifungal agents (Ryu et al., 2007).

Cytotoxicity and Cancer Research

A series of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives synthesized from 6,7-dichlorophthalazine-5,8-dione exhibited significant cytotoxic activity against various human tumor cell lines, outperforming reference compounds like ellipticine and doxorubicin (Jin Sung Kim et al., 2004).

Alzheimer's Disease and Diabetes Mellitus Treatment

1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives showed inhibitory properties against enzymes like carbonic anhydrase I and II, acetylcholinesterase, butyrylcholinesterase, and α-glycosidase. These findings are significant for developing treatments for Alzheimer's disease and diabetes mellitus (Taslimi et al., 2020).

Structural and Physical Properties

Research on the structural properties of phthalazine-5,8-dione derivatives, including their tautomerism and isomerism, has been conducted. This research provides insights into the chemical behavior and potential applications of these compounds in various fields (Sinkkonen et al., 2002).

Eco-friendly Synthesis Methods

Efforts have been made to develop eco-friendly and efficient synthesis methods for phthalazine-5,8-dione derivatives. These methods focus on reducing environmental impact and improving yield and reaction times (Reddy et al., 2014).

Vasodilators for Cardiovascular Complications

Phthalazin-1,4-diones have been synthesized and evaluated as potent vasodilators, showing significant activity in coronary vasodilation. This research contributes to the development of therapeutic agents for cardiovascular diseases (DeshpandeShreenivas et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

phthalazine-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-7-1-2-8(12)6-4-10-9-3-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNJUOZCRMSPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=CN=NC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434816 | |

| Record name | Phthalazine-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phthalazine-5,8-dione | |

CAS RN |

147088-71-9 | |

| Record name | Phthalazine-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.